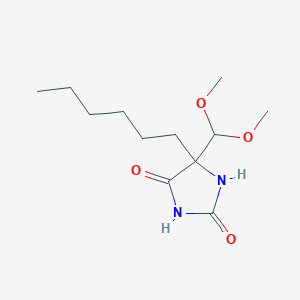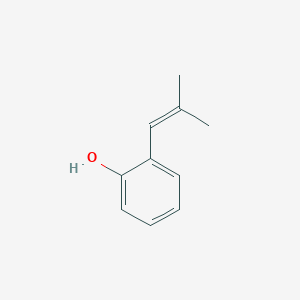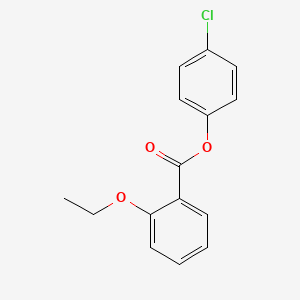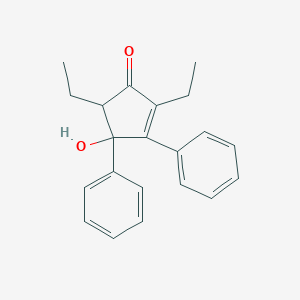
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C21H22O2 It is known for its unique structure, which includes a cyclopentenone ring substituted with ethyl and phenyl groups, as well as a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-2-propen-1-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohols.
Scientific Research Applications
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-4-hydroxy-2-cyclopenten-1-one: Similar structure but lacks the ethyl groups.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophene ring instead of a cyclopentenone ring.
Uniqueness
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is unique due to the presence of both ethyl and phenyl groups on the cyclopentenone ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
5323-83-1 |
|---|---|
Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,5-diethyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22O2/c1-3-17-19(15-11-7-5-8-12-15)21(23,18(4-2)20(17)22)16-13-9-6-10-14-16/h5-14,18,23H,3-4H2,1-2H3 |
InChI Key |
KGUWKIWUSQALLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


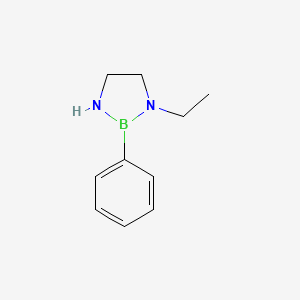
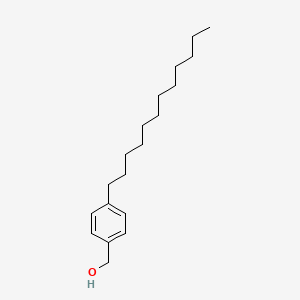

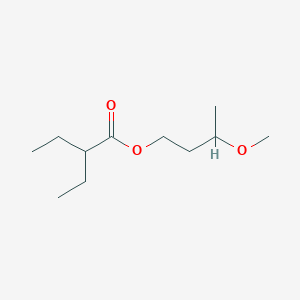
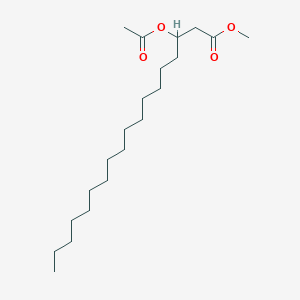


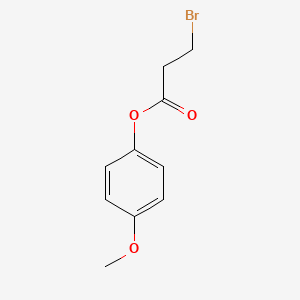
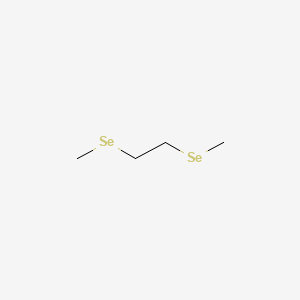
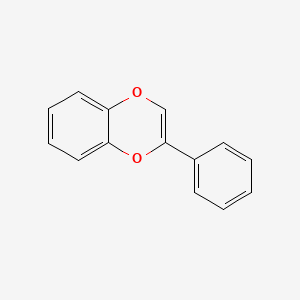
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
